molecular formula C12H16BNO6S B15206532 (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid

(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid

Cat. No.: B15206532
M. Wt: 313.14 g/mol
InChI Key: USKATANFZLVCNA-UHFFFAOYSA-N
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Description

(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazinone ring followed by the introduction of the boronic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In organic synthesis, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable reagent in various synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in drug design and development.

Medicine

In medicinal chemistry, this compound can be used to develop new therapeutic agents. Boronic acids have been explored for their potential to inhibit enzymes and modulate biological pathways, offering opportunities for the treatment of diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism of action of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological pathways and inhibit enzyme activity. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2,4,6-Trimethylphenylboronic acid

Uniqueness

Compared to similar compounds, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid offers unique reactivity due to the presence of the oxazinone ring and the methylsulfonyl group. These structural features enhance its stability and reactivity, making it a versatile reagent in various chemical reactions and applications.

Properties

Molecular Formula

C12H16BNO6S

Molecular Weight

313.14 g/mol

IUPAC Name

(2,2,4-trimethyl-6-methylsulfonyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid

InChI

InChI=1S/C12H16BNO6S/c1-12(2)11(15)14(3)9-6-7(21(4,18)19)5-8(13(16)17)10(9)20-12/h5-6,16-17H,1-4H3

InChI Key

USKATANFZLVCNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1OC(C(=O)N2C)(C)C)S(=O)(=O)C)(O)O

Origin of Product

United States

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